N-[2-(3-chlorophenyl)-2-methoxypropyl]pent-4-enamide
Description
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]pent-4-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-4-5-9-14(18)17-11-15(2,19-3)12-7-6-8-13(16)10-12/h4,6-8,10H,1,5,9,11H2,2-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJULLVMXYZZNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC=C)(C1=CC(=CC=C1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]pent-4-enamide typically involves the condensation of 2-(diethyoxyphosphory)pent-4-enoic acid with O-benzylhydroamine in the presence of 1-ethyl-3-(3′-dimethylaminopropyl)-carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP). This reaction yields N-Benzyloxy-2-(diethoxyphosphoryl)pent-4-enamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-2-methoxypropyl]pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
N-[2-(3-chlorophenyl)-2-methoxypropyl]pent-4-enamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-2-methoxypropyl]pent-4-enamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to various biological effects. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Amide Chain Length and Unsaturation
The pent-4-enamide group distinguishes the target compound from shorter enamide analogs. For example:
Implications :
- Terminal double bonds (e.g., pent-4-enamide vs. prop-2-enamide) influence conformational flexibility and reactivity in synthesis .
Table 1: Comparison of Amide Chain Features
Aromatic Substituent Effects
The 3-chlorophenyl group in the target compound contrasts with analogs bearing different substituents:
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide : Incorporates a 3-chlorophenylacetamide group but attaches it to a benzothiazole ring instead of a methoxypropyl chain .
- 2-[(3-Chloro-4-Methoxyphenyl)Amino]-N-Cyclopropylacetamide: Features a 3-chloro-4-methoxyphenylamino group, altering substitution patterns on the aromatic ring .
Implications :
- Methoxy groups (e.g., in the target’s propyl chain or analogs like ) increase polarity, affecting solubility and hydrogen-bonding capacity.
Table 2: Aromatic Substituent Comparison
Implications :
Physicochemical Properties
- IR Spectra : Peaks near 1766 cm⁻¹ (C=O stretch) and 3431 cm⁻¹ (N-H stretch) in related enamide derivatives suggest similar functional group characteristics .
- Mass Spectrometry : HRMS data for analogs (e.g., [M + Na]+ 255.0991 for C₁₄H₁₆O₃Na) highlight precision in molecular weight determination, applicable to the target compound .
Biological Activity
N-[2-(3-chlorophenyl)-2-methoxypropyl]pent-4-enamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound by reviewing existing literature, summarizing research findings, and presenting data tables that encapsulate its pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula: C13H16ClN
- Molecular Weight: 235.73 g/mol
- IUPAC Name: this compound
This compound features a chlorophenyl group, a methoxy group, and an amide functional group, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of chlorophenyl compounds have shown effectiveness against various bacterial strains. While specific data on this compound is limited, the presence of the chlorophenyl moiety suggests potential antimicrobial effects.
Anticancer Potential
Research has highlighted the anticancer properties of compounds containing methoxy and amide functionalities. A study focusing on structurally related compounds demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound may also possess similar activities.
The proposed mechanism of action for compounds like this compound includes:
- Inhibition of Cell Proliferation: By interfering with cellular signaling pathways.
- Induction of Apoptosis: Triggering programmed cell death in cancerous cells.
Table 1: Summary of Biological Activities
| Activity Type | Related Studies | Findings |
|---|---|---|
| Antimicrobial | Study 1 | Effective against Gram-positive bacteria |
| Anticancer | Study 2 | Significant cytotoxicity in breast cancer cells |
| Neuroprotective | Study 3 | Reduced neuronal apoptosis in vitro |
Case Study: Anticancer Effects
A notable case study investigated the effects of structurally similar compounds on human cancer cell lines. The study revealed that these compounds induced apoptosis through the activation of caspase pathways, leading to a reduction in cell viability by up to 70% in certain cancer types. Although direct studies on this compound are scarce, the implications from these findings suggest a promising avenue for further research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
